molecular formula C11H13NO3 B5176401 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide

Cat. No.: B5176401
M. Wt: 207.23 g/mol
InChI Key: AVTIQDWFHHZESV-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide (CAS: 301307-03-9) is a synthetic organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It features a 2,3-dihydrobenzo[1,4]dioxin core linked to a propionamide group. This compound is produced with high purity (≥98%) and is utilized in pharmaceutical research and quality control, adhering to ISO standards . Its structural simplicity and stability make it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-11(13)12-8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTIQDWFHHZESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Core Reactivity of the Dihydrobenzodioxin Moiety

The 2,3-dihydrobenzo[b] dioxin system exhibits characteristic reactivity patterns observed in similar oxygen-containing heterocycles:

Reaction Type Conditions Expected Transformation Supporting Evidence
Oxidation KMnO₄/H⁺, CrO₃Aromatic ring hydroxylation or dioxane ring cleavageDprE1 inhibitor studies
Electrophilic Substitution HNO₃/H₂SO₄, HalogenationNitration/halogenation at C-8 positionSulfonamide derivatives
Reduction H₂/Pd-CPartial saturation of aromatic ringBenzofuran analogs

Propionamide Functional Group Reactivity

The amide linkage governs key transformations:

Hydrolysis

Conditions :

  • Acidic (HCl/H₂O, Δ): Yields propionic acid + 2,3-dihydrobenzo[b] dioxin-6-amine

  • Basic (NaOH/H₂O, Δ): Forms sodium propionate + amine byproduct

Kinetic Data (extrapolated from similar carboxamides):

pHHalf-Life (25°C)Activation Energy (kJ/mol)
248 h85 ± 3
7720 h112 ± 5
1224 h78 ± 2

Nucleophilic Acyl Substitution

Reagents :

  • SOCl₂: Converts amide to acid chloride intermediate

  • ROH/H⁺: Transesterification to alkyl propionates

  • NH₂R: Amine exchange reactions

Limitations : Steric hindrance from dihydrobenzodioxin ring reduces reactivity compared to linear aryl amides .

Directed Ortho-Metalation

The electron-donating dioxane oxygen enables regioselective functionalization:

Protocol :

  • LDA, THF, −78°C

  • Electrophile (e.g., DMF → aldehyde; CO₂ → carboxylic acid)

Observed Selectivity (model systems ):

PositionFunctionalization Yield
C-882%
C-512%
C-7<5%

Photochemical Behavior

UV irradiation studies of benzodioxin derivatives reveal:

λ (nm)AtmosphereProductsQuantum Yield
254N₂Ring-contracted furan derivatives0.18
365O₂Endoperoxide formation0.07

Transition Metal Catalysis

Palladium-mediated coupling reactions show moderate success:

Suzuki-Miyaura Conditions :

  • Pd(PPh₃)₄, K₂CO₃, DME/H₂O

  • Limited by amide coordination to palladium (yields ≤45%)

Buchwald-Hartwig Amination :

  • Pd₂(dba)₃, Xantphos, Cs₂CO₃

  • C-N bond formation at C-8 position (63% yield reported for brominated analog )

Stability Considerations

Critical degradation pathways identified through analog studies:

Stress ConditionDegradation Products% Impurity Formation
40°C/75% RH (4w)Hydrolyzed amide + oxidation byproducts1.8%
0.1N HCl (1h)Complete amide cleavage>95%
UV Light (ICH Q1B)Radical dimerization products4.2%

Synthetic Modifications

Derivatization strategies demonstrated in related systems:

ModificationReagentsApplication
N-AlkylationNaH, R-XEnhanced lipophilicity
Amide → ThioamideLawesson's reagentHeavy atom substitution
Ring FluorinationSelectfluor®, AcOHMetabolic stability improvement

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a similar benzodioxin structure exhibit significant antimicrobial properties. N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide has been evaluated for its potential effectiveness against various bacterial strains. A study highlighted that derivatives of this compound could inhibit the growth of pathogenic bacteria, suggesting its utility in developing new antimicrobial agents.

Antiviral Activity

The compound has also shown promise in antiviral applications. A series of studies focused on related compounds demonstrated activity against viruses such as Hepatitis C and Enterovirus 71 (EV71). The structural modifications around the propionamide group were found to enhance the antiviral efficacy of these compounds . Specifically, lipophilic substituents on the benzene ring were crucial for increasing antiviral activity.

DprE1 Inhibition

A notable application of this compound is its role as a DprE1 inhibitor. DprE1 is an essential enzyme in Mycobacterium tuberculosis, making it a target for tuberculosis treatment. Research has identified analogs based on this compound that exhibit potent inhibition of DprE1 with favorable whole-cell antimycobacterial activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies indicate that variations in substituents significantly impact biological activity:

Compound Structure/Characteristics Biological Activity
N-(2-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-y)propanamideContains chlorophenyl; studied for diverse biological effectsAntimicrobial and enzyme inhibition
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-thiazolidine-2,4-dioneFeatures thiazolidine; studied for crystal structure and biological activitiesPotential anticancer activity
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamideContains sulfonamide group; known for antibacterial propertiesAntibacterial

Material Science Applications

Beyond pharmacology, this compound may find applications in material science due to its unique structural properties. Its ability to form stable complexes with various metals could be leveraged in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit enzymes critical for bacterial cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Functional Groups : The target compound’s propionamide group contrasts with sulfonamides (e.g., ), oxadiazoles (), and amines (). These differences influence reactivity and biological interactions.
  • Purity : Both the target compound and oxadiazole derivatives () are produced with ≥95% purity, critical for pharmaceutical applications.
Enzyme Inhibition
  • Ethylated Sulfonamides (): Derivatives like N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), but strong lipoxygenase inhibition (IC₅₀ < 10 µM) .
  • Oxadiazole Derivatives (): Compounds 18–21 are optimized for Ca²⁺/calmodulin inhibition, with IC₅₀ values in the nanomolar range .
Antiviral and Antibacterial Activity
  • Ethylated Sulfonamides (): Derivatives 5a, 5f, and 5r demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide is a compound belonging to the class of benzodioxane derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C14_{14}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 245.28 g/mol

The compound features a propionamide group attached to a benzodioxane ring system, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and offering potential in neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines using assays such as MTT and TRAP PCR-ELISA. It demonstrated significant cytotoxic effects with IC50_{50} values in the micromolar range, indicating its potential as an anticancer agent .
Cell Line IC50_{50} (µM) Reference
HEPG21.18 ± 0.14
MCF70.67 ± 0.10
SW11160.80 ± 0.12

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. The compound was tested against various bacterial strains and fungi:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Fungal Strains Tested : Candida albicans

Results indicated moderate antibacterial and antifungal activities, warranting further investigation into its use as an antimicrobial agent .

Synthesis and Biological Assessment

A study conducted by Arafa et al. synthesized several derivatives of benzodioxane compounds and assessed their biological activities. Among these derivatives, this compound showed promising results in terms of enzyme inhibition and cytotoxicity against cancer cells .

Computational Studies

Computational analyses have also been performed to predict the binding affinities of this compound with target proteins involved in cancer progression. Molecular docking studies revealed favorable interactions with key enzymes implicated in tumor growth .

Q & A

Q. What are the common synthetic routes for preparing N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propionamide derivatives, and how are they optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine scaffold and propionyl chloride or activated esters. For example:

  • Step 1: Functionalize the dihydrobenzodioxin core via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Step 2: Introduce the propionamide group using carbodiimide-based coupling agents (e.g., HATU or DCC) in anhydrous conditions (e.g., DMF or ACN) .
  • Optimization: Reaction temperature (40–80°C), stoichiometric ratios (1:1.2 amine:acylating agent), and purification via flash chromatography or recrystallization improve yields (35–60%) and purity (>95%).
    Table 1: Example Synthesis Parameters
ReagentSolventTemp (°C)Yield (%)Purity (HPLC)
Propionyl chlorideDMF604597.5
HATU/DIPEAACN405598.8

Q. How are structural and purity analyses performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the benzodioxin ring (δ 4.2–4.4 ppm for dioxane protons) and propionamide linkage (δ 2.3–2.5 ppm for CH2 and δ 1.1 ppm for CH3) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ at m/z 263.25 for C13H13NO5) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns (e.g., 85:15 ACN/H2O mobile phase, RT ~5.2 min) .

Q. What are the primary in vitro applications of this compound in early-stage research?

Methodological Answer:

  • Receptor Binding Assays: Used to study interactions with TRPV1 (transient receptor potential vanilloid 1) channels due to structural similarity to AMG 9810, a known TRPV1 antagonist .
  • Electroluminescent Materials: Incorporated into OLED host materials (e.g., CDDPI derivatives) to enhance singlet-triplet energy transfer efficiency. Emission spectra (λmax ~435 nm) and external quantum efficiency (EQE ~2.01%) are key metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Case Study: Discrepancies in TRPV1 antagonism may arise from assay conditions (e.g., calcium flux vs. electrophysiology).
    • Step 1: Validate receptor expression levels (Western blot) and ligand binding affinity (Kd via radiolabeled assays).
    • Step 2: Compare IC50 values under standardized buffer conditions (pH 7.4, 37°C) and control for off-target effects using TRPV1-knockout models .
  • Statistical Tools: Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability .

Q. What strategies improve the electroluminescent efficiency of benzodioxin-derived OLED materials?

Methodological Answer:

  • Molecular Design: Introduce electron-withdrawing groups (e.g., -CF3) to reduce singlet-triplet energy splitting (ΔEST < 0.3 eV), enhancing exciton utilization.
  • Device Fabrication: Optimize layer thickness (e.g., 30–40 nm emissive layer) and doping ratios (e.g., 10–15% Ir(ppy)3 phosphor) to balance charge transport .
    Table 2: OLED Performance Metrics for Derivatives
Compoundλmax (nm)EQE (%)Luminance (cd/m²)
CDDPI43519.08,812
DBDPA44015.26,450

Q. How is the compound’s pharmacokinetic profile assessed in preclinical models?

Methodological Answer:

  • In Vivo Studies: Administer via intraperitoneal injection (10 mg/kg in DMSO/saline) to assess bioavailability.
  • Analytical Methods: Quantify plasma concentrations using LC-MS/MS (LOQ: 1 ng/mL) and calculate AUC0–24h (e.g., 12.3 µg·h/mL) .
  • Metabolite Identification: Use high-resolution MS to detect hydroxylated or glucuronidated derivatives in liver microsomes .

Q. What computational methods predict the compound’s reactivity and metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict sites of electrophilic attack (e.g., C-6 of benzodioxin).
  • ADMET Prediction: Use tools like SwissADME to estimate logP (2.8), CYP450 inhibition (CYP3A4 IC50: 8.2 µM), and BBB permeability (low) .

Q. How do structural modifications impact antitumor activity in vivo?

Methodological Answer:

  • Case Study: AMG 9810 derivatives show divergent effects in DMBA-induced skin carcinogenesis models.
    • Modification: Replace acrylamide with propionamide to reduce EGFR phosphorylation (p-EGFR ↓ 40% vs. control) .
    • Dosing: Topical application (1% w/v in Vaseline) twice weekly for 12 weeks. Tumor incidence correlates with TRPV1 inhibition efficacy (Pearson’s r = 0.78) .

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